REACTION_CXSMILES
|
O[C:2]1[N:3]2[C:7]([N:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)=[N:6][CH:5]=[N:4]2.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:3]2[C:7]([N:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)=[N:6][CH:5]=[N:4]2
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC=1N2N=CN=C2N=C(C1)C(C)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed over an oil bath at 140° to 150° C. for 3 to 4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
Excess phosphorus oxychloride was distilled away under reduced pressure
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into ice water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Upon distilling off the methylene chloride, pale yellow crystal in yield of 16 g
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC=1N2N=CN=C2N=C(C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |